
N-(2-Aminoethyl)-N'-(2,6-dimethylphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Aminoethyl)-N’-(2,6-dimethylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, has unique structural features that make it of interest to researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N’-(2,6-dimethylphenyl)thiourea typically involves the reaction of 2,6-dimethylaniline with ethylenediamine and carbon disulfide. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of N-(2-Aminoethyl)-N’-(2,6-dimethylphenyl)thiourea may involve large-scale reactions using similar starting materials. The process would be optimized for yield and purity, often involving additional steps such as purification and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Aminoethyl)-N’-(2,6-dimethylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the thiourea group to thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thiols.
Wissenschaftliche Forschungsanwendungen
N-(2-Aminoethyl)-N’-(2,6-dimethylphenyl)thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for metal ions.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other materials.
Wirkmechanismus
The mechanism by which N-(2-Aminoethyl)-N’-(2,6-dimethylphenyl)thiourea exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Aminoethyl)-N’-(phenyl)thiourea: Lacks the dimethyl groups, which may affect its reactivity and biological activity.
N-(2-Aminoethyl)-N’-(2,4-dimethylphenyl)thiourea: Similar structure but with different methyl group positions, potentially altering its properties.
Uniqueness
N-(2-Aminoethyl)-N’-(2,6-dimethylphenyl)thiourea is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
59312-35-5 |
|---|---|
Molekularformel |
C11H17N3S |
Molekulargewicht |
223.34 g/mol |
IUPAC-Name |
1-(2-aminoethyl)-3-(2,6-dimethylphenyl)thiourea |
InChI |
InChI=1S/C11H17N3S/c1-8-4-3-5-9(2)10(8)14-11(15)13-7-6-12/h3-5H,6-7,12H2,1-2H3,(H2,13,14,15) |
InChI-Schlüssel |
IOJHRDLWWXIHGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=S)NCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzene-1,4-diamine;5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B14603731.png)
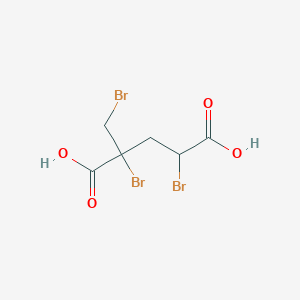
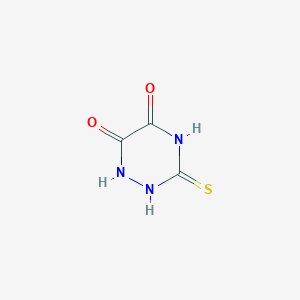
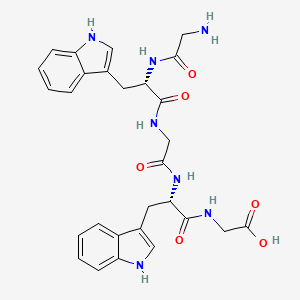

![{[3-(Hexyloxy)phenyl]methyl}carbamyl chloride](/img/structure/B14603755.png)
![N-[3-(Hexyloxy)phenyl]-2-iodobenzamide](/img/structure/B14603767.png)
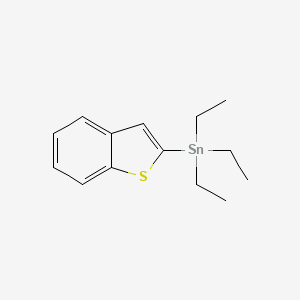
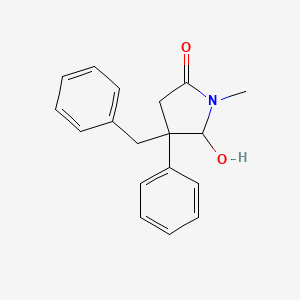



![1-[(1-Ethoxycyclopropyl)ethynyl]-4-methoxybenzene](/img/structure/B14603806.png)
